molecular formula C14H18F2N2O B6633978 N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide

Cat. No. B6633978
M. Wt: 268.30 g/mol
InChI Key: WRLQDMDZSHCRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide, also known as ACFB, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. ACFB is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.

Mechanism of Action

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide selectively blocks the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed on various immune cells, such as macrophages, microglia, and T cells, and its activation leads to the release of pro-inflammatory cytokines and chemokines. N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide's blockade of the P2X7 receptor inhibits this inflammatory response, making it a potential anti-inflammatory agent.
Biochemical and Physiological Effects:
N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. In a study on lipopolysaccharide-induced neuroinflammation in mice, N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide treatment reduced the expression of pro-inflammatory cytokines and improved behavioral outcomes. N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide has also been shown to have analgesic effects in animal models of chronic pain, potentially through its inhibition of P2X7 receptor-mediated pain signaling.

Advantages and Limitations for Lab Experiments

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide's selectivity for the P2X7 receptor makes it a valuable tool for studying the role of this receptor in various diseases. However, N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide's low solubility in aqueous solutions and low bioavailability limit its use in in vivo experiments. Additionally, the lack of a crystal structure of the P2X7 receptor limits our understanding of the precise binding mechanism of N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide.

Future Directions

Future research on N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide could focus on improving its solubility and bioavailability through formulation optimization or prodrug design. Additionally, further studies on the crystal structure of the P2X7 receptor could provide insights into the precise binding mechanism of N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide and guide the development of more potent and selective P2X7 receptor antagonists. Finally, clinical trials of N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide in various diseases could provide valuable information on its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide involves several steps, starting with the reaction of cyclopentylamine with 2,4-difluorobenzoyl chloride. The resulting intermediate is then reacted with 2-chloroethylamine hydrochloride to yield N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide. The overall yield of the synthesis is around 20%, and the purity of the final product can be increased through recrystallization.

Scientific Research Applications

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, chronic pain, and cancer. The P2X7 receptor has been implicated in the pathogenesis of these diseases, and N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide's selective antagonism of this receptor makes it a promising candidate for drug development.

properties

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c15-10-5-6-11(12(16)7-10)14(19)18-13(8-17)9-3-1-2-4-9/h5-7,9,13H,1-4,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQDMDZSHCRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.